molecular formula C9H18N2 B1610119 N,N'-Di-2-propenyl-1,3-propanediamine CAS No. 83132-59-6

N,N'-Di-2-propenyl-1,3-propanediamine

Cat. No.: B1610119
CAS No.: 83132-59-6
M. Wt: 154.25 g/mol
InChI Key: AXZLGJYOBMKFHV-UHFFFAOYSA-N
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Description

N,N’-Di-2-propenyl-1,3-propanediamine: is a chemical compound with the molecular formula C9H18N2 . It is also known by its systematic name 1,3-Propanediamine, N1,N3-di-2-propen-1-yl- . This compound is characterized by the presence of two allyl groups attached to the nitrogen atoms of a 1,3-propanediamine backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-2-propenyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with allyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the 1,3-propanediamine attack the electrophilic carbon atoms of the allyl halides, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for N,N’-Di-2-propenyl-1,3-propanediamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, controlled temperatures, and optimized reaction times to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-2-propenyl-1,3-propanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Di-2-propenyl-1,3-propanediamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Di-2-propenyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The allyl groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • N,N’-Diisopropyl-1,3-propanediamine
  • N,N’-Diallyl-1,3-propanediamine
  • N,N’-Diethyl-1,3-propanediamine

Comparison: N,N’-Di-2-propenyl-1,3-propanediamine is unique due to the presence of allyl groups, which confer specific reactivity and properties. Compared to N,N’-Diisopropyl-1,3-propanediamine, which has isopropyl groups, the allyl groups in N,N’-Di-2-propenyl-1,3-propanediamine make it more reactive in certain chemical reactions. Similarly, N,N’-Diallyl-1,3-propanediamine has similar reactivity but may differ in steric and electronic effects due to the different positioning of the allyl groups .

Properties

IUPAC Name

N,N'-bis(prop-2-enyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-6-10-8-5-9-11-7-4-2/h3-4,10-11H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZLGJYOBMKFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903078
Record name NoName_3668
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83132-59-6
Record name N,N'-Di-2-propenyl-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083132596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-DI-2-PROPENYL-1,3-PROPANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G172PU0Z5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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